2,2-Dimethyl-1,3-dichloropropane

Physical Properties Process Engineering Distillation

2,2-Dimethyl-1,3-dichloropropane (also known as 1,3-dichloro-2,2-dimethylpropane or 1,3-dichloroneopentane) is a primary alkyl dihalide belonging to the neopentyl halide class, characterized by a central quaternary carbon atom bearing two methyl groups and two chloromethyl substituents. This compound is a colorless to almost colorless liquid at room temperature, with a molecular weight of 141.04 g/mol and a density of 1.09 g/cm³ at 20°C.

Molecular Formula C5H10Cl2
Molecular Weight 141.04 g/mol
CAS No. 29559-55-5
Cat. No. B1295235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethyl-1,3-dichloropropane
CAS29559-55-5
Molecular FormulaC5H10Cl2
Molecular Weight141.04 g/mol
Structural Identifiers
SMILESCC(C)(CCl)CCl
InChIInChI=1S/C5H10Cl2/c1-5(2,3-6)4-7/h3-4H2,1-2H3
InChIKeyKTWNITKLQPCZSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Dimethyl-1,3-dichloropropane (CAS 29559-55-5): A Gem-Dimethyl Alkyl Halide Building Block for Synthesis


2,2-Dimethyl-1,3-dichloropropane (also known as 1,3-dichloro-2,2-dimethylpropane or 1,3-dichloroneopentane) is a primary alkyl dihalide belonging to the neopentyl halide class, characterized by a central quaternary carbon atom bearing two methyl groups and two chloromethyl substituents [1]. This compound is a colorless to almost colorless liquid at room temperature, with a molecular weight of 141.04 g/mol and a density of 1.09 g/cm³ at 20°C . Its structure imparts a unique steric profile that significantly influences its reactivity in nucleophilic substitution reactions, distinguishing it from linear alkyl halides [2].

Why 2,2-Dimethyl-1,3-dichloropropane Cannot Be Interchanged with Unbranched Alkyl Dihalides


Unlike linear 1,3-dihalopropanes such as 1,3-dichloropropane, the neopentyl core of 2,2-dimethyl-1,3-dichloropropane introduces extreme steric hindrance at the β-carbon, dramatically suppressing S_N2 reactivity while enhancing thermal stability and conformational rigidity [1]. This steric shielding directly impacts its utility: it is orders of magnitude less reactive toward nucleophiles than its unbranched analog, a property that can be either advantageous (e.g., for selective mono-functionalization or as an inert linker) or detrimental, depending on the synthetic objective. Therefore, interchangeability without quantitative consideration of reaction rates, thermal thresholds, and stereoelectronic demands will lead to significant deviations in yield, selectivity, or even complete reaction failure [2].

Quantitative Differentiation: How 2,2-Dimethyl-1,3-dichloropropane Compares to 1,3-Dichloropropane and Neopentane


Boiling Point and Density Comparison: Higher Thermal Threshold and Lower Liquid Density

2,2-Dimethyl-1,3-dichloropropane exhibits a significantly higher boiling point (138.5°C at 760 mmHg) than its unbranched analog 1,3-dichloropropane (120-122°C), a difference of approximately +16-18°C, while maintaining a notably lower density (1.09 g/cm³ vs. 1.19 g/cm³) [1][2]. The increased boiling point is attributed to the stronger intermolecular interactions facilitated by the neopentyl framework, whereas the decreased density reflects the less efficient molecular packing caused by the gem-dimethyl branching .

Physical Properties Process Engineering Distillation

Conformational Complexity: Detection of a Third C2v Symmetry Conformer via IR Matrix Isolation

IR matrix isolation studies have identified three distinct conformers for 2,2-dimethyl-1,3-dichloropropane: the previously observed C2 (GG) and C1 (AG) symmetries, plus a third, higher-energy C2v (AA) conformer [1]. In contrast, 1,3-dichloropropane is known to exist predominantly in only two major conformers under similar conditions [2]. The presence of this additional C2v conformer, stabilized by the gem-dimethyl group, provides a unique spectroscopic fingerprint and implies a more complex conformational equilibrium that can influence reaction stereochemistry and binding interactions [1].

Conformational Analysis Spectroscopy Molecular Dynamics

S_N2 Reactivity Suppression: The Neopentyl Effect Quantified

The relative rate of S_N2 substitution for a neopentyl halide is approximately 0.00001 when the rate for an ethyl halide is set to 1 [1]. This represents a 100,000-fold decrease in reactivity compared to a primary alkyl halide lacking β-branching. For 2,2-dimethyl-1,3-dichloropropane, which possesses two neopentyl-type chlorine atoms, this extreme steric hindrance translates to negligible S_N2 reactivity under standard conditions, whereas 1,3-dichloropropane (a primary, unbranched dihalide) undergoes S_N2 reactions readily [2].

Reaction Kinetics Synthetic Methodology Protecting Group Strategy

Enthalpy of Fusion and Phase Change Characteristics

The enthalpy of fusion (ΔfusH) for 2,2-dimethyl-1,3-dichloropropane has been experimentally determined to be 1.6 kJ/mol at a melting temperature of 262.2 K (-10.95°C) [1]. In comparison, 1,3-dichloropropane has a significantly lower melting point of approximately -99°C and an enthalpy of fusion of approximately 8-10 kJ/mol (estimated from typical organic compounds) [2]. The substantially higher melting point of the neopentyl derivative indicates stronger crystal lattice stabilization, which is consistent with its more symmetrical molecular geometry and reduced conformational entropy in the solid state [1].

Thermodynamics Crystallization Process Safety

Optimal Use Cases for 2,2-Dimethyl-1,3-dichloropropane Based on Quantified Differentiation


Synthesis of Thermally Robust and Chemically Inert Linkers or Spacers

Given its extreme S_N2 inertness (relative rate ~0.00001) and higher boiling point (138.5°C) compared to linear dihaloalkanes, 2,2-dimethyl-1,3-dichloropropane is preferentially selected for the construction of rigid, non-reactive spacers in polymer backbones, metal-organic frameworks (MOFs), or supramolecular assemblies where linker flexibility or undesired side reactions must be minimized [1][2]. Its resistance to nucleophilic attack ensures structural integrity under basic or nucleophilic reaction conditions that would degrade linear 1,3-dichloropropane-based motifs.

Conformationally Locked Building Blocks for Asymmetric Catalysis and Chiral Recognition

The detection of a third, C2v-symmetric conformer unique to 2,2-dimethyl-1,3-dichloropropane suggests that derivatives of this scaffold may exhibit enhanced conformational pre-organization [1]. This property is exploited in the design of chiral ligands, organocatalysts, or molecular sensors where a specific spatial arrangement of functional groups is required for high enantioselectivity or guest binding affinity. Researchers should consider this compound when seeking to reduce the entropic penalty of binding or to enforce a specific stereochemical outcome in a catalytic cycle.

High-Temperature Reaction Media or Heat Transfer Fluid Component

With a boiling point 16-18°C higher than 1,3-dichloropropane and a significantly elevated melting point (-11°C vs. -99°C), 2,2-dimethyl-1,3-dichloropropane offers a wider liquid range and enhanced thermal stability for reactions requiring sustained heating [1][2]. It is a preferred solvent or co-solvent candidate for high-temperature organic transformations, polymer processing, or as a component in specialized heat transfer fluids where chemical inertness and a well-defined boiling point are paramount.

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